2-(5-Fluoro-2-thienyl)thiophene
Description
2-(5-Fluoro-2-thienyl)thiophene is a bithiophene derivative featuring a fluorine substituent on the 5-position of one thiophene ring. Structurally, it consists of two thiophene rings connected via a single bond, with a fluorine atom enhancing its electronic and steric properties. Thiophene derivatives are renowned for their applications in pharmaceuticals, material science, and organic electronics due to their aromatic stability, tunable reactivity, and conjugation capabilities . Fluorination at the 5-position likely improves metabolic stability and binding affinity in biological systems, making it a candidate for therapeutic or optoelectronic applications .
Properties
Molecular Formula |
C8H5FS2 |
|---|---|
Molecular Weight |
184.3 g/mol |
IUPAC Name |
2-fluoro-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C8H5FS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H |
InChI Key |
LKTZSQVVKPIEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Nitro Groups : Fluorination improves stability and electron-withdrawing effects, whereas nitro groups (e.g., in 5-nitrothiophenes) enable redox-activated mechanisms, such as nitric oxide release in antimycobacterial agents .
- Hydroxy/Alkynyl Substituents : Hydroxybutynyl groups in cytotoxic bithiophenes (e.g., compound 2 in ) enhance solubility and tumor cell targeting but may reduce metabolic stability compared to fluorinated analogs .
Antimicrobial and Antitumor Effects
- This compound : Predicted to exhibit antimicrobial activity based on thiophene’s inherent bioactivity, though specific data is absent. Fluorine may enhance membrane penetration .
- Nitrothiophenes: Demonstrate potent antitubercular activity (MIC < 1 µg/mL) via mycothiol-dependent nitroreductase activation, releasing NO to inhibit Mycobacterium tuberculosis .
- Cytotoxic Bithiophenes : Natural derivatives like 2 and 5 () inhibit HL-60, BGC-823, and Bel-7402 cancer cells (IC₅₀ ~10–50 µM), suggesting fluorinated analogs could be optimized for selective toxicity .
Electronic and Material Properties
Thiophene-based porphyrins (e.g., SPZ and TSP in ) exhibit tailored optoelectronic properties:
- This compound : Fluorine’s electronegativity likely increases conjugation and charge transport efficiency, comparable to methoxycarbonyl-thiophenes used in luminescent materials () .
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